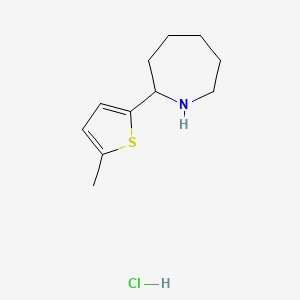
2-(5-Methyl-2-thienyl)azepane-Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2-thienyl)azepane-Hydrochloride is a chemical compound with the molecular formula C11H17NS·HCl and a molecular weight of 231.8. It is a useful research chemical compound often employed in various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-thienyl)azepane-Hydrochloride typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent and a solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-thienyl)azepane-Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(5-Methyl-2-thienyl)azepane-Hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-thienyl)azepane-Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-2-thienyl)azepane: Similar structure but without the hydrochloride salt.
2-(5-Methyl-2-thienyl)piperidine: A related compound with a piperidine ring instead of an azepane ring.
2-(5-Methyl-2-thienyl)morpholine: Contains a morpholine ring instead of an azepane ring.
Uniqueness
2-(5-Methyl-2-thienyl)azepane-Hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which may enhance its solubility and stability in various solvents. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
Molecular Formula |
C11H18ClNS |
|---|---|
Molecular Weight |
231.79 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)azepane;hydrochloride |
InChI |
InChI=1S/C11H17NS.ClH/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10;/h6-7,10,12H,2-5,8H2,1H3;1H |
InChI Key |
UPCVWOGRDHMJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















